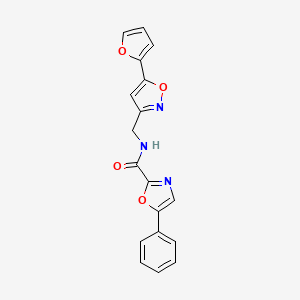

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-phenyl-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c22-17(18-20-11-16(24-18)12-5-2-1-3-6-12)19-10-13-9-15(25-21-13)14-7-4-8-23-14/h1-9,11H,10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVRRDHAXRNUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide involves multiple steps, typically starting with the preparation of the furan and isoxazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its biological activity. It is also used in industrial applications, such as in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Heterocyclic Compounds

Heterocyclic Core Variations

- Isoxazole vs. 1,3,4-Oxadiazole (LMM11): The target compound’s isoxazole core differs from LMM11’s 1,3,4-oxadiazole in electronic distribution. albicans . In contrast, the isoxazole’s oxygen-nitrogen adjacency may favor interactions with polar residues in hypothetical targets.

- Oxazole vs. Thiophene (Compound 21): The oxazole’s oxygen atom provides greater electronegativity compared to thiophene’s sulfur, which could influence solubility and metabolic stability. Compound 21’s nitro group confers trypanocidal activity via redox cycling , a mechanism absent in the target compound due to its lack of nitro substituents.

Substituent Effects

- Furan-2-yl Group: Both the target compound and LMM11 incorporate a furan-2-yl moiety, which may contribute to π-π stacking or hydrogen bonding with biological targets.

- Phenyl vs.

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The phenyl group in the target compound likely increases logP compared to LMM11’s sulfamoyl substituents, which may reduce oral bioavailability due to higher polarity .

- Metabolic Stability : The absence of nitro groups (cf. Compound 21 ) or tertiary amines (cf. ranitidine derivatives in ) in the target compound suggests reduced susceptibility to CYP450-mediated metabolism.

Hypothetical Structure-Activity Relationships (SAR)

- Heterocyclic Fusion : The dual isoxazole-oxazole system may create a planar, rigid structure conducive to intercalation or enzyme inhibition, similar to Sigma-1 ligands in .

- Substituent Positioning : The furan-2-yl group at the isoxazole 5-position and phenyl at the oxazole 5-position may synergize to optimize steric and electronic interactions with a putative target.

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the current understanding of its biological activity, synthesizing data from various studies.

Chemical Structure and Properties

The compound features a complex structure comprising an isoxazole ring, a furan moiety, and a phenyloxazole group. This unique arrangement is believed to contribute to its diverse biological effects.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of oxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains.

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 1 | 1.6 | Candida albicans |

| 2 | 0.8 | Candida tropicalis |

| 3 | 3.2 | E. coli |

| 4 | 15 | S. aureus |

The above table summarizes findings from a study where various oxazole derivatives were tested for their minimum inhibitory concentration (MIC) against fungal and bacterial pathogens .

Antitumor Activity

Research has also highlighted the antitumor potential of oxazole derivatives. A study focusing on similar compounds demonstrated their ability to inhibit tumor cell proliferation in vitro.

Case Study: Antitumor Effects

In one notable case, a derivative structurally related to this compound showed promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism for its antitumor activity .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in microbial resistance or tumor growth regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.